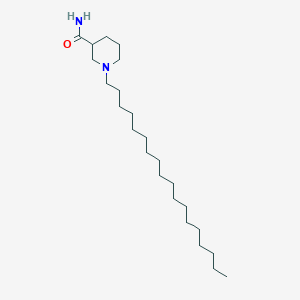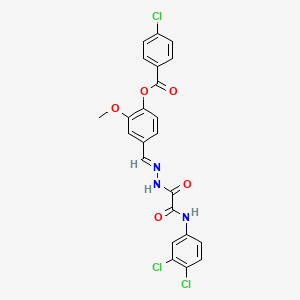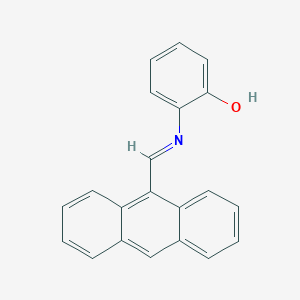
1-Octadecylnipecotamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecylnipecotamide is a chemical compound with the molecular formula C24H48N2O It is an amide derivative of nipecotic acid, featuring an octadecyl (C18) chain attached to the nitrogen atom of the nipecotamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octadecylnipecotamide can be synthesized through the reaction of nipecotic acid with octadecylamine. The process typically involves the activation of the carboxylic acid group of nipecotic acid, followed by its reaction with octadecylamine to form the amide bond. Common reagents used for the activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling agents like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octadecylnipecotamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: The octadecyl chain or the nipecotamide moiety can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of surfactants or amphiphilic compounds.
Biology: The compound may be explored for its interactions with biological membranes, given its long hydrophobic chain.
Medicine: Research could investigate its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: It might find use in the formulation of specialty chemicals, such as lubricants or coatings, due to its amphiphilic nature.
Mécanisme D'action
The mechanism by which 1-Octadecylnipecotamide exerts its effects is not fully understood. its long hydrophobic chain suggests that it could interact with lipid membranes, potentially altering membrane fluidity or permeability. This interaction could influence various cellular processes, making it a candidate for further research in drug delivery or membrane biology.
Comparaison Avec Des Composés Similaires
1-Octadecylamine: Similar in structure but lacks the nipecotamide moiety.
Nipecotic Acid: The parent compound without the octadecyl chain.
Stearamide: An amide with a similar long-chain structure but different functional groups.
Uniqueness: 1-Octadecylnipecotamide is unique due to its combination of a long hydrophobic chain and a nipecotamide moiety. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propriétés
Numéro CAS |
95804-79-8 |
|---|---|
Formule moléculaire |
C24H48N2O |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
1-octadecylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-21-18-19-23(22-26)24(25)27/h23H,2-22H2,1H3,(H2,25,27) |
Clé InChI |
LDWKQNZRXXFKDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1CCCC(C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)




![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)


![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)




